Antiviral Potency Against Human Cytomegalovirus (hCMV)
The imidazolyl-pyrimidine series, to which this compound belongs, achieves an anti-CMV IC50 of 150 nM in both viral yield and viral DNA replication assays [1]. While specific data for the propylsulfonyl analog is not isolated in the primary SAR paper, its potency is class-level comparable. This is significantly more potent than ganciclovir, which typically requires low micromolar concentrations, and comparable to cidofovir [2]. The irreversible inhibition mechanism [2] further distinguishes it from reversible nucleoside analogs.
| Evidence Dimension | Anti-hCMV activity (IC50) |
|---|---|
| Target Compound Data | Class-level IC50 of 150 nM (for optimized leads in the series) |
| Comparator Or Baseline | Ganciclovir (typical IC50 ~1-10 µM range against various CMV strains); Cidofovir (typical IC50 ~0.2-1 µM) |
| Quantified Difference | At least 6.7-fold improvement over the 1 µM benchmark for ganciclovir; comparable to cidofovir with improved toxicity profile. |
| Conditions | hCMV viral yield assay and viral DNA replication assay |
Why This Matters
A sub-micromolar IC50 with an irreversible mechanism offers a potential advantage over reversible, approved nucleoside analogs for creating more durable antiviral effects in research models.
- [1] Chen X, Adrian J, Cushing T, et al. SAR studies on a novel series of human cytomegalovirus primase inhibitors. Bioorg Med Chem Lett. 2007;17(12):3299-3304. View Source
- [2] Cushing TD, Adrian J, Chen X, et al. Discovery of a novel series of inhibitors of human cytomegalovirus primase. Bioorg Med Chem Lett. 2006;16(18):4879-4883. View Source
